N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-23-11-8-15-13-16(6-7-17(15)23)18(24)14-22-20(25)21(9-2-3-10-21)19-5-4-12-26-19/h4-7,12-13,18,24H,2-3,8-11,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOICQBQALOIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3(CCCC3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indoline Derivative: Starting with the synthesis of the indoline derivative, which involves the cyclization of an appropriate precursor.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Cyclopentanecarboxamide: This step involves the formation of the cyclopentanecarboxamide ring through a series of condensation reactions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The indoline and thiophene rings may interact with biological receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural Features
- Functional Groups : The target compound’s carboxamide group differs from the sulfonamide in Compounds 3 and 3. Carboxamides generally exhibit stronger hydrogen-bonding capacity, which may influence target binding .
- Indole vs. Indoline : The saturated indoline in the target may confer greater metabolic stability compared to the unsaturated indole in Compounds 3 and 4 .
Physicochemical and Pharmacological Inferences
- Solubility : The hydroxyethyl group in the target may improve aqueous solubility compared to the iodinated Compound 3 or sulfonamide-based Compound 4.
- Bioactivity : Indoline and thiophene motifs are associated with serotonin receptor modulation, while sulfonamides in Compounds 3/4 are linked to kinase inhibition. The target’s carboxamide could shift selectivity toward protease targets .
Research Implications
While direct pharmacological data for the target compound are unavailable, structural analogs highlight design strategies for optimizing bioavailability and target engagement. Future studies should prioritize:
Synthetic Optimization : Scaling Pd-mediated reactions for the target compound.
Computational Modeling : Density-functional theory (DFT) studies (as in ) to predict electronic properties and binding modes.
Biological Screening : Comparative assays against Compounds 3/4 to evaluate potency and selectivity.
Biological Activity
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that belongs to the class of indole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features an indoline moiety, a thiophene ring, and a cyclopentanecarboxamide group. The presence of hydroxyl and thiophene groups is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O2S |
| Molecular Weight | 316.42 g/mol |
| CAS Number | 1705753-03-2 |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The indole moiety can bind to receptors and enzymes, modulating their activity through mechanisms such as:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules.
- π-π Stacking : The aromatic systems (indole and thiophene) can engage in π-π stacking interactions with nucleobases or other aromatic residues in proteins.
- Hydrophobic Interactions : The thiophene ring enhances the compound's stability and facilitates interaction with hydrophobic pockets in proteins.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that derivatives with similar structures significantly reduced tumor growth in xenograft models of breast cancer.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Indole derivatives have demonstrated activity against resistant bacterial strains, including those producing New Delhi Metallo-beta-lactamase. In vitro studies showed that related compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by multidrug-resistant pathogens.
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have been explored through various assays. In animal models of inflammation, compounds with similar structural features have been shown to reduce pro-inflammatory cytokine levels and alleviate symptoms associated with conditions such as arthritis and colitis .
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of indole derivatives similar to this compound. The study found that these compounds inhibited cell growth in breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Activity : Research conducted on a series of thiophene-containing indole derivatives revealed that they exhibited significant antibacterial activity against resistant strains of Klebsiella pneumoniae. The study emphasized the importance of structural modifications in enhancing antimicrobial potency.
- Anti-inflammatory Mechanisms : In a preclinical model, a derivative of this compound demonstrated a marked reduction in inflammatory markers in a carrageenan-induced paw edema model, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
